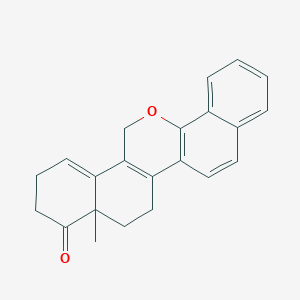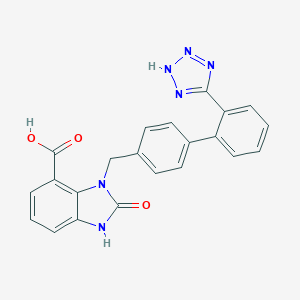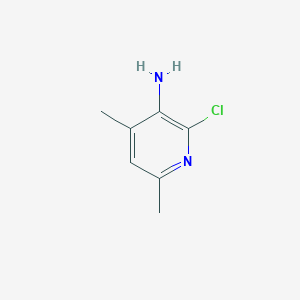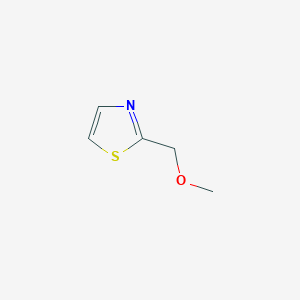![molecular formula C16H18BrN5 B140186 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 956025-99-3](/img/structure/B140186.png)
3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
Overview
Description
3BrB-PP1 is a member of the class of pyrazolopyrimidines, specifically pyrazolo[3,4-d]pyrimidin-4-amine, bearing additional tert-butyl and 3-bromobenzyl substituents at positions 1 and 3 respectively . It is an ATP-competitive inhibitor of CDPK1 and AKT kinase . This compound exhibits specific inhibitory activity towards protein kinase with mutations in the ATP-binding pocket, particularly the mutation of Thr97 within Sty1’s ATP-binding pocket .
Mechanism of Action
Target of Action
3BrB-PP1, also known as 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine, is an ATP-competitive inhibitor . Its primary targets are CDPK1 and AKT kinase . These kinases play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
3BrB-PP1 operates by competitively inhibiting ATP . It specifically inhibits the activity of protein kinases with mutations in the ATP-binding pocket . This interaction results in the inhibition of the kinase activity, thereby affecting the phosphorylation process essential for the activation of downstream proteins .
Biochemical Pathways
The inhibition of CDPK1 and AKT kinase by 3BrB-PP1 affects multiple biochemical pathways. AKT kinase, for instance, is a central node in the cell signaling pathway, and its inhibition can affect processes like cell cycle progression, apoptosis, and cell growth .
Result of Action
The molecular effect of 3BrB-PP1 involves the inhibition of kinase activity, which subsequently affects the phosphorylation of downstream proteins . On a cellular level, this can lead to changes in various cellular processes controlled by these kinases, such as cell growth and survival .
Biochemical Analysis
Biochemical Properties
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine interacts with enzymes such as CDPK1 and AKT kinase . These interactions are ATP-competitive, meaning that the compound competes with ATP for binding to these enzymes .
Cellular Effects
The compound’s effects on cells are largely due to its inhibition of CDPK1 and AKT kinase . By inhibiting these enzymes, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine exerts its effects at the molecular level through its binding interactions with CDPK1 and AKT kinase . As an ATP-competitive inhibitor, it binds to the ATP-binding site of these enzymes, preventing ATP from binding and thus inhibiting the enzymes’ activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for 3BrB-PP1 are not widely documented.
Chemical Reactions Analysis
Types of Reactions
3BrB-PP1 undergoes various chemical reactions, including substitution reactions due to the presence of reactive substituents . It is also involved in phosphorylation reactions as it acts as an ATP-competitive inhibitor .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 3BrB-PP1 include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and other organic compounds that facilitate substitution and phosphorylation reactions .
Major Products Formed
The major products formed from the reactions involving 3BrB-PP1 are typically phosphorylated proteins, as the compound inhibits protein kinases by competing with ATP .
Scientific Research Applications
3BrB-PP1 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3BrB-PP1 is unique due to its specific inhibitory activity towards protein kinases with mutations in the ATP-binding pocket . This specificity makes it a valuable tool for studying the role of these kinases in various biological processes and diseases .
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTICVONBLRGQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647751 | |
| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956025-99-3 | |
| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3BrB-PP1 affect Toxoplasma gondii and what are the potential downstream effects?
A1: While the exact mechanism of action remains under investigation, research suggests that 3BrB-PP1, a protein kinase inhibitor analog, exhibits bradyzoite-inducing effects in Toxoplasma gondii. [] Bradyzoites are the slow-growing, encysted form of the parasite, responsible for chronic toxoplasmosis in humans. This differentiation process is crucial for the parasite's survival within the host.
Q2: Can you elaborate on the research methods employed to study the impact of 3BrB-PP1 on Toxoplasma gondii?
A2: Researchers utilized a novel high-throughput screening system employing a reporter parasite, PLK/DLUC_1C9, engineered to express firefly luciferase under the control of the bradyzoite-specific BAG1 promoter. [] This system enabled the rapid and sensitive detection of bradyzoite differentiation in response to 3BrB-PP1 and other compounds. This approach, coupled with potential structural studies like the one hinting at TgCDPK1 interaction, [] facilitates a deeper understanding of the compound's influence on Toxoplasma gondii at a molecular level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


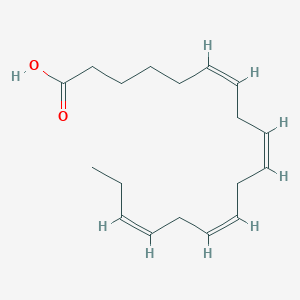
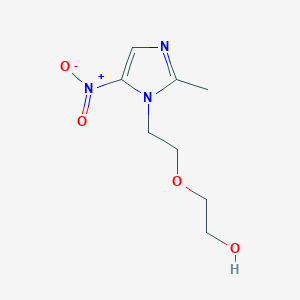
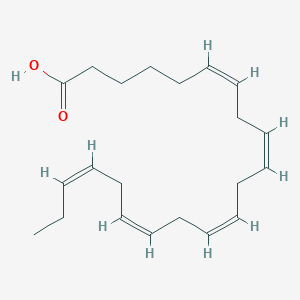
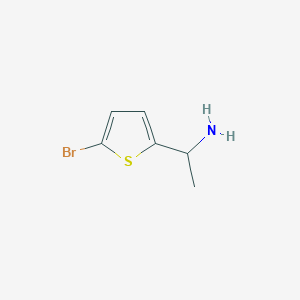

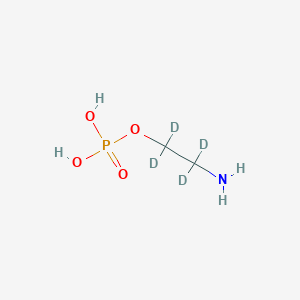
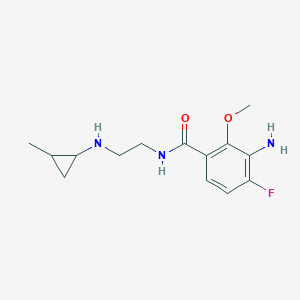

![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)
